molecular formula C8H14Br2 B1273579 1,4-Bis(bromomethyl)cyclohexane CAS No. 35541-75-4

1,4-Bis(bromomethyl)cyclohexane

Cat. No.: B1273579
CAS No.: 35541-75-4
M. Wt: 270 g/mol
InChI Key: MYALOPJJAPLQSJ-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)cyclohexane is an organic compound with the molecular formula C8H14Br2. It is a derivative of cyclohexane, where two bromomethyl groups are attached to the 1 and 4 positions of the cyclohexane ring. This compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethyl)cyclohexane can be synthesized through the bromination of 1,4-dimethylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the methyl groups, leading to the formation of bromomethyl groups.

Reaction Conditions:

    Reagents: Bromine (Br2), radical initiator (e.g., light or peroxide)

    Solvent: Typically an inert solvent like carbon tetrachloride (CCl4)

    Temperature: Room temperature to slightly elevated temperatures

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the controlled addition of bromine to 1,4-dimethylcyclohexane in large reactors, ensuring efficient mixing and temperature control to optimize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)cyclohexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclohexene derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as in the formation of polymers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines (RNH2) in polar solvents (e.g., ethanol or water).

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Catalysts like palladium (Pd) or nickel (Ni) complexes in the presence of ligands and appropriate solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of 1,4-bis(hydroxymethyl)cyclohexane or 1,4-bis(alkoxymethyl)cyclohexane.

    Elimination Reactions: Formation of 1,4-dimethylcyclohexene.

    Coupling Reactions: Formation of polymers or larger organic frameworks.

Scientific Research Applications

1,4-Bis(bromomethyl)cyclohexane has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Utilized in the preparation of cross-linked polymers and resins.

    Material Science: Employed in the synthesis of advanced materials with specific properties, such as high thermal stability or unique mechanical characteristics.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 1,4-Bis(bromomethyl)cyclohexane primarily involves its reactivity as a bifunctional alkylating agent. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it a valuable building block in organic synthesis, enabling the formation of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromobutane: A linear analog with similar reactivity but different spatial arrangement.

    1,4-Dibromocyclohexane: Lacks the methyl groups, leading to different reactivity and applications.

    1,4-Bis(chloromethyl)cyclohexane: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.

Uniqueness

1,4-Bis(bromomethyl)cyclohexane is unique due to the presence of bromine atoms, which are more reactive than chlorine atoms. This increased reactivity allows for more efficient and selective transformations in organic synthesis. Additionally, the cyclohexane ring provides a rigid framework, influencing the compound’s reactivity and the spatial arrangement of the functional groups.

Properties

IUPAC Name

1,4-bis(bromomethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYALOPJJAPLQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394214
Record name 1,4-bis(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35541-75-4
Record name 1,4-bis(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(bromomethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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